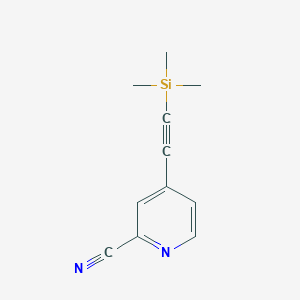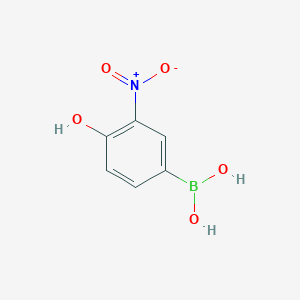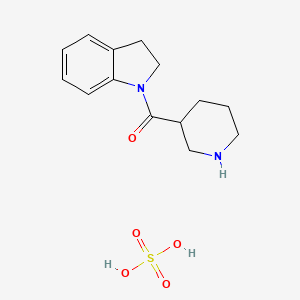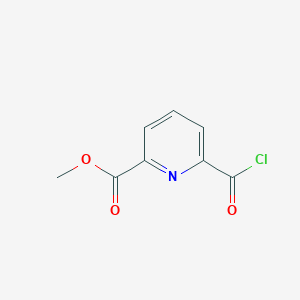
4-Trimethylsilanylethynylpyridine-2-carbonitrile
Vue d'ensemble
Description
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.32 . It is also known as "4-((trimethylsilyl)ethynyl)picolinonitrile" . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Trimethylsilanylethynylpyridine-2-carbonitrile” is1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a powder that is stored at room temperature . Its molecular weight is 200.32 .Applications De Recherche Scientifique
Antiplasmodial Agents
4-Trimethylsilanylethynylpyridine-2-carbonitrile: has been explored for its potential as an antiplasmodial agent. Research indicates that related compounds, such as 4-arylthieno[2,3-b]pyridine-2-carboxamides, show strong antiparasitic activity against malaria-causing pathogens . This suggests that derivatives of 4-Trimethylsilanylethynylpyridine-2-carbonitrile could be synthesized and tested for similar biological activities.
Electronics
In the electronics sector, compounds like 4-Trimethylsilanylethynylpyridine-2-carbonitrile could be utilized in the fabrication of high-performance materials. Phthalonitrile resins, for instance, have shown potential applications in electronics due to their low dielectric loss and high thermal stability . By extension, 4-Trimethylsilanylethynylpyridine-2-carbonitrile could contribute to the development of advanced electronic components.
Pharmaceuticals
The pharmaceutical industry could benefit from the chemical properties of 4-Trimethylsilanylethynylpyridine-2-carbonitrile . It may serve as a precursor or intermediate in the synthesis of various drugs. For example, cellulose derivatives are extensively used in pharmaceutical formulations, and compounds like 4-Trimethylsilanylethynylpyridine-2-carbonitrile could play a role in creating new derivatives with enhanced properties .
Material Science
In material science, 4-Trimethylsilanylethynylpyridine-2-carbonitrile could be involved in the development of new materials with specific applications. For instance, new fabrics have been engineered to make urban heat islands more bearable, which reflects the potential of incorporating such compounds into innovative materials for temperature regulation .
Chemical Synthesis
4-Trimethylsilanylethynylpyridine-2-carbonitrile: can be a valuable asset in chemical synthesis. Biocatalysis, which uses enzymes for chemical synthesis, is an area where this compound could be used to create complex molecules with high selectivity and low environmental impact .
Analytical Chemistry
In analytical chemistry, 4-Trimethylsilanylethynylpyridine-2-carbonitrile might be used as a standard or reagent in various analytical procedures. The development of green solvents and the application of carbon-based materials in the adsorption of toxic gases are areas where this compound could be investigated for its efficacy and reactivity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYXNBGNMXZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)


![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)

![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)